molecular formula C10H10N2O3 B14812246 4-Cyclopropoxy-5-formylpicolinamide

4-Cyclopropoxy-5-formylpicolinamide

Cat. No.: B14812246
M. Wt: 206.20 g/mol
InChI Key: GQFKLVYFQHLJGT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyclopropoxy group attached to a picolinamide structure, which includes a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-formylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-formylpicolinic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-formylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-5-carboxypicolinamide.

    Reduction: 4-Cyclopropoxy-5-hydroxymethylpicolinamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-5-formylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-formylpicolinamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-5-formylpicolinic acid
  • 4-Cyclopropoxy-5-hydroxymethylpicolinamide
  • 4-Cyclopropoxy-5-carboxypicolinamide

Uniqueness

4-Cyclopropoxy-5-formylpicolinamide is unique due to the presence of both a cyclopropoxy group and a formyl group on the picolinamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)8-3-9(15-7-1-2-7)6(5-13)4-12-8/h3-5,7H,1-2H2,(H2,11,14)

InChI Key

GQFKLVYFQHLJGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)C(=O)N

Origin of Product

United States

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